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[City, State] – October 30, 2025 – For researchers, scientists, and drug development

professionals striving to bring transformative treatments to patients with serious diseases, the

U.S. Food and Drug Administration's (FDA) Breakthrough Therapy Designation offers an

unparalleled opportunity to expedite the development and review process. This in-depth

technical guide provides a comprehensive overview of the core criteria, data requirements, and

strategic considerations for achieving this coveted designation.

Core Criteria for Breakthrough Therapy Designation
Established under the Food and Drug Administration Safety and Innovation Act (FDASIA) in

2012, the Breakthrough Therapy Designation is designed to accelerate the development of

drugs that show preliminary clinical evidence of substantial improvement over existing

therapies for serious or life-threatening conditions.[1][2][3] To qualify, a therapy must meet two

primary criteria:

The therapy must be intended to treat a serious or life-threatening disease or condition.[2][4]

[5]

Preliminary clinical evidence must indicate that the drug may demonstrate substantial

improvement over available therapies on one or more clinically significant endpoints.[1][4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1577685?utm_src=pdf-interest
https://www.precisionformedicine.com/blog/what-is-an-fda-breakthrough-therapy-designation
https://en.wikipedia.org/wiki/Breakthrough_therapy
https://www.healthaffairs.org/do/10.1377/hpb20140515.807039/
https://en.wikipedia.org/wiki/Breakthrough_therapy
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3745545/
https://www.precisionformedicine.com/blog/what-is-an-fda-breakthrough-therapy-designation
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/regulatory-information/food-and-drug-administration-safety-and-innovation-act-fdasia/frequently-asked-questions-breakthrough-therapies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The FDA assesses whether a condition is "serious" based on its impact on survival, day-to-day

functioning, or the likelihood that, if left untreated, it will progress to a more severe state.[7] The

determination of "substantial improvement" is a matter of judgment and considers both the

magnitude and duration of the treatment effect on a clinically significant outcome.[4]

Defining "Substantial Improvement" and "Clinically
Significant Endpoint"
A "clinically significant endpoint" generally refers to an outcome that measures a significant

impact on the disease, such as irreversible morbidity or mortality (IMM).[4] It can also include

established surrogate endpoints or intermediate clinical endpoints that are reasonably likely to

predict clinical benefit.[4] Evidence of substantial improvement can be demonstrated in several

ways, including:

Showing a superior effect on an established surrogate endpoint.

Demonstrating an effect on a surrogate or intermediate clinical endpoint that is likely to

predict a clinical benefit.[4]

An effect on a pharmacodynamic biomarker that strongly suggests a clinically meaningful

effect.[4]

A significantly improved safety profile compared to available therapy with similar efficacy.[4]

The preliminary clinical evidence should demonstrate a clear advantage over existing

treatments.[4]

Data Presentation: Quantitative Insights into
Expedited Programs
While specific data on the percentage of successful applications can fluctuate, historical data

provides valuable context for the competitive landscape of Breakthrough Therapy Designation.
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Metric
CDER (Center for Drug
Evaluation and Research)

CBER (Center for
Biologics Evaluation and
Research)

Annual Requests Approximately 100 15–30

Historical Approval Rate Roughly one-third Not specified

Source: Wikipedia[2]

The benefits of receiving Breakthrough Therapy Designation extend to all features of the Fast

Track program, including more frequent meetings with the FDA and eligibility for rolling and

priority review.[6][7]

Expedited Program Key Features

Fast Track
More frequent FDA interactions, eligibility for

rolling review.[6]

Breakthrough Therapy

All Fast Track features, intensive FDA guidance,

and involvement of senior FDA managers.[4][6]

[7]

Accelerated Approval
Approval based on a surrogate endpoint

reasonably likely to predict clinical benefit.[8]

Priority Review
FDA aims to take action on an application within

6 months.

Experimental Protocols: Generating the Requisite
Clinical Evidence
The foundation of a successful Breakthrough Therapy Designation request is robust preliminary

clinical data. This evidence is typically generated from early-phase clinical trials (Phase I or II).

While specific protocols are tailored to the investigational drug and indication, the following

methodologies are central to generating the necessary data.
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Phase I/II Clinical Trial Design for Breakthrough Therapy
Designation Candidates
Objective: To provide preliminary evidence of safety and a substantial treatment effect on a

clinically significant endpoint.

Methodology:

Patient Population: Enroll a well-defined patient population with the serious or life-

threatening condition for which there is an unmet medical need.

Study Design: An open-label, single-arm, or randomized controlled trial design may be

appropriate depending on the indication and available therapies. The design should be

robust enough to allow for a clear interpretation of the drug's effect.

Endpoint Selection: The primary and secondary endpoints should be clinically significant and

measure a substantial improvement over available therapies. Examples include:

Oncology: Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free

Survival (PFS).[9]

Rare Diseases: Validated surrogate endpoints that are reasonably likely to predict clinical

benefit.

Data Collection and Analysis: Rigorous data collection and statistical analysis are crucial.

The data should clearly demonstrate the magnitude of the treatment effect. For instance, in a

recent example, an investigational treatment for cholangiocarcinoma showed a 37% Overall

Response Rate (ORR) in the eNRGy trial, which supported its Breakthrough Therapy

Designation.[10]

Comparator: If a control arm is used, it should be the standard of care or an appropriate

historical control. If no therapy exists, a comparison against a placebo or the natural history

of the disease may be warranted.[11]

Example Experimental Workflow: The case of zenocutuzumab in patients with NRG1 fusion-

positive cancers illustrates a successful pathway. The ongoing Phase II eNRGy trial

(NCT02912949) served as the basis for its Breakthrough Therapy Designation in
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cholangiocarcinoma.[9] The trial was designed as a two-part study with a dose-escalation

phase followed by a dose-expansion cohort, focusing on specific patient populations with

documented NRG1 fusions.[9] The primary endpoint was the Overall Response Rate, with

secondary endpoints including Duration of Response, Clinical Benefit Rate, and Progression-

Free Survival.[9]

Visualizing the Path to Breakthrough Therapy
Designation
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz

(DOT language), illustrate key processes and relationships.
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FDA Expedited Programs

Key Distinctions

Fast Track

Nonclinical or clinical data showing potential to address unmet need.

Breakthrough Therapy
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Preliminary clinical evidence of substantial improvement.
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Priority Review

Potential for significant improvement in safety or effectiveness.
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Sample Experimental Workflow for BTD

Conclusion
The Breakthrough Therapy Designation is a powerful mechanism for expediting the

development and review of truly innovative medicines.[1][12] By understanding the core

criteria, generating robust preliminary clinical evidence, and strategically engaging with the

FDA, drug developers can leverage this pathway to bring transformative therapies to patients in

need more efficiently. This guide serves as a foundational resource for navigating the

complexities of the Breakthrough Therapy Designation process. It is recommended that

sponsors engage in early and frequent communication with the FDA to maximize the benefits

of this program.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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